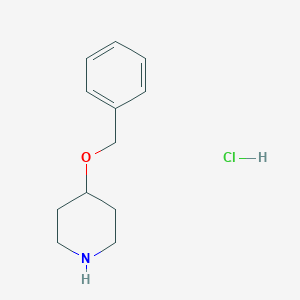

4-(Benzyloxy)piperidine hydrochloride

Description

The exact mass of the compound 4-Benzyloxy-piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Benzyloxy)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-phenylmethoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-4-11(5-3-1)10-14-12-6-8-13-9-7-12;/h1-5,12-13H,6-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZNPXDFDHBMNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510329 | |

| Record name | 4-(Benzyloxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81151-68-0 | |

| Record name | 4-(Benzyloxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(benzyloxy)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Benzyloxy)piperidine hydrochloride chemical properties

An In-depth Technical Guide to 4-(Benzyloxy)piperidine Hydrochloride: Properties, Synthesis, and Applications

Abstract

4-(Benzyloxy)piperidine hydrochloride is a pivotal heterocyclic building block in modern medicinal chemistry. As a derivative of the piperidine scaffold, a privileged structure found in numerous pharmaceuticals, this compound offers a unique combination of structural rigidity and versatile functionalization points. Its primary value lies in serving as a key intermediate for the synthesis of complex molecules targeting the central nervous system (CNS). This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, spectroscopic characterization, reactivity profile, and a focused look into its application as a scaffold for developing selective Dopamine D4 receptor (D4R) antagonists, which are of significant interest for treating neurological disorders.

Core Physicochemical Properties

4-(Benzyloxy)piperidine hydrochloride is a white to off-white solid at room temperature. Its hydrochloride salt form enhances water solubility and stability, making it convenient for both storage and use in various reaction conditions. The benzyloxy group provides a key structural element that can be retained in the final molecule or used as a protecting group for the 4-hydroxy functionality.

| Property | Value | Source |

| CAS Number | 81151-68-0 | [1][2] |

| Molecular Formula | C₁₂H₁₈ClNO | [2] |

| Molecular Weight | 227.73 g/mol | [2] |

| Appearance | White to off-white solid | General Supplier Data |

| Storage Temperature | 2-8°C, Keep in a dry, cool, and well-ventilated place | [3][4] |

| Parent Compound | 4-(Benzyloxy)piperidine (CAS: 76716-51-3) | [5] |

| Synonyms | Benzyl 4-piperidinyl ether hydrochloride |

Synthesis and Purification: A Validated Protocol

The most common and efficient synthesis of 4-(Benzyloxy)piperidine hydrochloride begins with a readily available, protected piperidine derivative. The causality behind this choice is rooted in selective functionalization; protecting the piperidine nitrogen allows for the specific alkylation of the hydroxyl group without competing N-alkylation.

Core Logic: The synthesis follows a two-step sequence: a Williamson ether synthesis to form the benzyl ether, followed by acidic deprotection of the nitrogen, which concurrently forms the desired hydrochloride salt. This pathway is robust, high-yielding, and provides a pure product after straightforward workup.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0°C under an inert atmosphere (e.g., Argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Cool the mixture back to 0°C and add benzyl bromide (BnBr, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully by the slow addition of water. Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the pure Boc-protected intermediate.

Step 2: Synthesis of 4-(Benzyloxy)piperidine hydrochloride

-

Dissolve the tert-butyl 4-(benzyloxy)piperidine-1-carboxylate (1.0 equivalent) from the previous step in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4M HCl, 5-10 equivalents).

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is fully consumed.

-

The product will often precipitate from the reaction mixture. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 4-(Benzyloxy)piperidine hydrochloride as a white solid.

Caption: Synthetic workflow for 4-(Benzyloxy)piperidine hydrochloride.

Spectroscopic Profile: A Self-Validating System

The identity and purity of synthesized 4-(Benzyloxy)piperidine hydrochloride can be unequivocally confirmed by standard spectroscopic methods. The data presented below serve as a benchmark for researchers to validate their experimental results.

Caption: Structure of the 4-(Benzyloxy)piperidine cation.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The proton NMR spectrum is highly characteristic. The hydrochloride salt form often results in broad signals for protons near the ammonium center.

-

δ 9.0-9.5 ppm (broad s, 2H): Protons of the secondary ammonium group (NH₂⁺).

-

δ 7.25-7.40 ppm (m, 5H): Aromatic protons of the benzyl group.

-

δ 4.55 ppm (s, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph). The singlet nature indicates free rotation and no adjacent chiral centers.

-

δ 3.70-3.85 ppm (m, 1H): The methine proton on C4 of the piperidine ring, deshielded by the adjacent oxygen atom.

-

δ 3.05-3.20 ppm (m, 2H): Equatorial protons on C2 and C6 of the piperidine ring.

-

δ 2.85-3.00 ppm (m, 2H): Axial protons on C2 and C6 of the piperidine ring.

-

δ 1.95-2.10 ppm (m, 2H): Equatorial protons on C3 and C5 of the piperidine ring.

-

δ 1.60-1.75 ppm (m, 2H): Axial protons on C3 and C5 of the piperidine ring.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

-

δ 138.0 ppm: Quaternary aromatic carbon of the benzyl group (C-ipso).

-

δ 128.4 ppm, 127.7 ppm, 127.5 ppm: Aromatic CH carbons of the benzyl group.

-

δ 74.5 ppm: Piperidine C4 carbon, shifted downfield by the ether oxygen.

-

δ 69.5 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

δ 42.0 ppm: Piperidine C2 and C6 carbons, adjacent to the nitrogen.

-

δ 29.5 ppm: Piperidine C3 and C5 carbons.

Mass Spectrometry (ESI+)

Mass spectrometry identifies the cationic form of the molecule.

-

m/z 192.1383 [M+H]⁺: Calculated for C₁₂H₁₈NO⁺, corresponding to the protonated parent base.[6]

Chemical Reactivity and Stability

Understanding the reactivity of 4-(Benzyloxy)piperidine hydrochloride is crucial for its effective use in multi-step synthesis.

-

N-Functionalization: The secondary amine of the piperidine ring is a potent nucleophile after deprotonation with a base. It readily undergoes N-alkylation, N-acylation, reductive amination, and other standard amine reactions. This position is the primary site for introducing diversity when building larger molecules.[7]

-

O-Debenzylation: The benzyl ether is a protecting group for the 4-hydroxy functionality. It is stable to a wide range of acidic and basic conditions but can be selectively cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C), revealing the underlying hydroxyl group for further functionalization. This dual-purpose nature—acting as both a stable structural component and a removable protecting group—is a key feature explaining its utility.

| Parameter | Recommendation | Rationale |

| Storage | Store at 2-8°C in a tightly sealed container under an inert atmosphere. | Prevents degradation from moisture and atmospheric contaminants.[4] |

| Stability | Stable under normal storage conditions. | The hydrochloride salt form is generally less prone to oxidation than the free base.[4] |

| Incompatibilities | Strong oxidizing agents, strong bases. | Oxidizing agents can degrade the molecule. Strong bases will neutralize the HCl salt to form the free base, which may have different solubility and stability profiles.[4] |

Application in Drug Discovery: A Scaffold for Dopamine D4 Receptor Antagonists

A prominent application of 4-(Benzyloxy)piperidine hydrochloride is in the discovery of novel antagonists for the Dopamine D4 receptor (D4R). The D4R is implicated in neurological and psychiatric conditions, including Parkinson's disease and addiction, making it an important therapeutic target.[7][8]

The 4-(benzyloxy)piperidine core serves as an ideal scaffold for D4R antagonists. The piperidine nitrogen is positioned to form a critical salt bridge interaction with an aspartic acid residue (Asp115) in the D4R binding pocket.[7] The benzyloxy group or modifications at this position can engage with other hydrophobic regions of the receptor, enhancing binding affinity and selectivity.

Researchers have successfully used this starting material to synthesize a library of D4R antagonists by functionalizing the piperidine nitrogen with various aryl and heteroaryl groups.[7] This demonstrates the compound's value as a foundational element in structure-activity relationship (SAR) studies.

Caption: Role of 4-(Benzyloxy)piperidine HCl in a drug discovery workflow.

Safety and Handling

As with all laboratory chemicals, 4-(Benzyloxy)piperidine hydrochloride should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[9]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation and inhalation. Avoid contact with skin and eyes.[10]

-

First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes. If inhaled, move the person into fresh air. If swallowed, rinse mouth with water. In all cases of significant exposure, consult a physician.[10]

Conclusion

4-(Benzyloxy)piperidine hydrochloride is a high-value chemical intermediate whose properties are well-suited for the rigorous demands of drug discovery and development. Its stable, easy-to-handle salt form, combined with two distinct and orthogonally reactive sites—the piperidine nitrogen and the benzyl ether—provides medicinal chemists with a reliable and versatile platform for synthesizing complex molecular architectures. Its proven application in the development of selective D4R antagonists underscores its importance and potential for future therapeutic innovations.

References

-

4-(Benzyloxy)piperidine hydrochloride hydrate | C12H20ClNO2 | CID 74892111 - PubChem. (URL: [Link])

-

4-(4-(benzyloxy)benzyl)piperidine hydrochloride - ChemUniverse. (URL: [Link])

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed. (URL: [Link])

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC. (URL: [Link])

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed. (URL: [Link])

-

4-Benzylpiperidine - Wikipedia. (URL: [Link])

-

Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

4-Benzylpiperidine - SpectraBase. (URL: [Link])

-

4-(benzyloxy)piperidine (C12H17NO) - PubChemLite. (URL: [Link])

-

Request A Quote - ChemUniverse. (URL: [Link])

- CN107879969B - Synthesis method of N-benzyl-4-piperidinecarboxylic acid - Google P

- CN1583742A - Method for preparing 4-piperidyl piperidine - Google P

-

Piperidine Synthesis - DTIC. (URL: [Link])

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information - RSC. (URL: [Link])

Sources

- 1. 4-BENZYLOXY-PIPERIDINE HYDROCHLORIDE | 81151-68-0 [chemicalbook.com]

- 2. 81151-68-0 | 4-Benzyloxy-piperidine HCl - Moldb [moldb.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. 4-(Benzyloxy)piperidine hydrochloride hydrate | C12H20ClNO2 | CID 74892111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 4-(benzyloxy)piperidine (C12H17NO) [pubchemlite.lcsb.uni.lu]

- 7. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4-(Benzyloxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Benzyloxy-Piperidine Scaffold

In the landscape of modern medicinal chemistry, privileged scaffolds—molecular frameworks that are capable of binding to multiple biological targets—are of immense value. The 4-(benzyloxy)piperidine moiety has emerged as one such scaffold, particularly in the design of ligands for central nervous system (CNS) targets. Its strategic combination of a flexible, lipophilic benzyloxy group and a basic piperidine ring allows for tailored interactions within protein binding pockets, influencing potency, selectivity, and pharmacokinetic properties.[1][2]

This technical guide provides a comprehensive overview of 4-(benzyloxy)piperidine hydrochloride (CAS Number: 81151-68-0), a key intermediate in the synthesis of a variety of biologically active molecules. We will delve into its synthesis from common starting materials, detail its analytical characterization, and explore its application as a foundational building block in drug discovery, with a particular focus on the development of dopamine D4 receptor antagonists.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective use in multi-step syntheses. 4-(Benzyloxy)piperidine hydrochloride is a white to off-white solid that is typically soluble in water and polar organic solvents like methanol and ethanol.

| Property | Value | Source |

| CAS Number | 81151-68-0 | [5] |

| Molecular Formula | C₁₂H₁₈ClNO | [5] |

| Molecular Weight | 227.73 g/mol | [5] |

| Appearance | White to off-white solid | General chemical supplier information |

| Storage Temperature | 2-8°C, protect from light |

Synthesis of 4-(Benzyloxy)piperidine Hydrochloride: A Step-by-Step Approach

The most common and efficient synthesis of 4-(benzyloxy)piperidine hydrochloride is a two-step process starting from the commercially available N-Boc-4-hydroxypiperidine. This method involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, which directs reactivity to the hydroxyl group and allows for controlled functionalization.

Figure 1: Synthetic workflow for 4-(Benzyloxy)piperidine hydrochloride.

Part 1: O-Benzylation of N-Boc-4-hydroxypiperidine

The initial step involves the formation of a benzyl ether at the 4-position of the piperidine ring. This is typically achieved via a Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl bromide.

Experimental Protocol:

-

Preparation: To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of hydrogen gas should cease, indicating the formation of the sodium alkoxide.

-

Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction with water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: The crude product, N-Boc-4-(benzyloxy)piperidine, can be purified by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Sodium hydride reacts violently with water. Therefore, anhydrous solvents and an inert atmosphere are crucial for safety and to prevent quenching of the base.

-

Strong Base: A strong base like NaH is required to fully deprotonate the secondary alcohol, forming the more nucleophilic alkoxide.

-

Aprotic Solvent: Aprotic solvents like THF and DMF are used because they do not have acidic protons that can react with the sodium hydride.

Part 2: Boc Deprotection to Yield 4-(Benzyloxy)piperidine Hydrochloride

The final step is the removal of the Boc protecting group and the simultaneous formation of the hydrochloride salt. This is achieved by treating the N-Boc protected intermediate with a strong acid.

Experimental Protocol:

-

Deprotection: Dissolve the purified N-Boc-4-(benzyloxy)piperidine (1.0 eq) in a minimal amount of an organic solvent such as dioxane or methanol.

-

Acidification: Add a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M solution, excess) to the mixture.[6]

-

Reaction: Stir the reaction at room temperature for 1-4 hours. The progress of the deprotection can be monitored by TLC.[6]

-

Isolation: Upon completion, the hydrochloride salt often precipitates from the reaction mixture. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with a non-polar solvent like diethyl ether to afford the pure 4-(benzyloxy)piperidine hydrochloride as a solid.[6]

Causality Behind Experimental Choices:

-

Strong Acid: The Boc group is stable to many reagents but is readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of isobutylene and carbon dioxide.

-

HCl in Dioxane: Using a solution of HCl in an organic solvent like dioxane provides a convenient and anhydrous source of the acid, leading to the direct formation of the hydrochloride salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectral data for 4-(benzyloxy)piperidine hydrochloride.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.

-

Benzyl CH₂: A singlet around δ 4.5 ppm.

-

Piperidine CH-O: A multiplet around δ 3.5-3.7 ppm.

-

Piperidine CH₂-N: Broad multiplets in the range of δ 2.8-3.2 ppm. The protons adjacent to the nitrogen will be deshielded due to the positive charge.

-

Piperidine CH₂: Multiplets in the range of δ 1.8-2.2 ppm.

-

NH₂⁺: A broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Aromatic Carbons: Peaks in the range of δ 127-138 ppm.

-

Benzyl CH₂: A peak around δ 70 ppm.

-

Piperidine CH-O: A peak around δ 75 ppm.

-

Piperidine CH₂-N: Peaks around δ 45-50 ppm.

-

Piperidine CH₂: Peaks around δ 30-35 ppm.

FTIR (Fourier-Transform Infrared Spectroscopy):

-

N-H Stretch: A broad absorption band in the region of 2400-2800 cm⁻¹ is characteristic of a secondary amine salt.

-

C-H Stretch (Aromatic and Aliphatic): Peaks in the range of 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks around 1450-1600 cm⁻¹.

-

C-O Stretch (Ether): A strong absorption band around 1100 cm⁻¹.

Mass Spectrometry (MS):

In electrospray ionization (ESI) mass spectrometry, the molecular ion would be observed for the free base at m/z 192.1 [M+H]⁺, where M is the mass of 4-(benzyloxy)piperidine.

Applications in Drug Discovery: A Scaffold for Dopamine D4 Receptor Antagonists

The 4-(benzyloxy)piperidine scaffold is a cornerstone in the development of selective antagonists for the dopamine D4 receptor.[3][4] The D4 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in various neuropsychiatric disorders, including schizophrenia, ADHD, and substance abuse.[7]

The development of D4 selective antagonists is a key objective in neuropharmacology, as they hold the promise of therapeutic efficacy with a reduced side-effect profile compared to less selective dopamine receptor ligands.[2]

Structure-Activity Relationship (SAR) Insights

The 4-(benzyloxy)piperidine core provides a versatile platform for SAR exploration. The piperidine nitrogen serves as a key basic center that can form a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 (TM3) of the dopamine receptor.[7]

Figure 2: Key pharmacophoric features of the 4-(benzyloxy)piperidine scaffold.

The benzyloxy group is hypothesized to occupy a lipophilic pocket within the receptor, engaging in favorable van der Waals and potentially π-π stacking interactions with aromatic amino acid residues. The ether linkage provides a flexible spacer, allowing the benzyl group to adopt an optimal orientation for binding.

Synthetic Utility in Lead Optimization

4-(Benzyloxy)piperidine hydrochloride is an ideal starting point for lead optimization campaigns. The secondary amine is readily available for a variety of chemical transformations, allowing for the systematic exploration of the chemical space around this privileged scaffold.

Common Reactions for Derivatization:

-

N-Alkylation: The piperidine nitrogen can be alkylated with a wide range of alkyl halides to introduce diverse substituents. These modifications can be used to fine-tune the lipophilicity, basicity, and steric bulk of the final compound, thereby influencing its affinity, selectivity, and pharmacokinetic properties.[8]

-

Reductive Amination: Reaction of the piperidine with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for introducing a variety of N-substituents.[9] This reaction is particularly useful for building more complex molecules.

Safety and Handling

As with all laboratory chemicals, 4-(benzyloxy)piperidine hydrochloride should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Handling: Use in a well-ventilated area. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-(Benzyloxy)piperidine hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its straightforward synthesis, combined with the strategic importance of the 4-benzyloxy-piperidine scaffold in targeting CNS receptors, makes it a key intermediate in the development of novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in the design and synthesis of the next generation of CNS-active compounds.

References

-

Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 61, 128615. [Link]

-

Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PubMed, 35151866. [Link]

-

PubMed. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. [Link]

-

MDPI. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. [Link]

-

PrepChem.com. Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

- Google Patents. CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

ResearchGate. Procedure for N-alkylation of Piperidine? [Link]

-

PubChem. 4-(Benzyloxy)piperidine hydrochloride. [Link]

-

ResearchGate. How can we do the deprotection of boc-amino acids using hcl? [Link]

-

PubChem. 4-Benzylpiperidine. [Link]

-

PubMed. 4-N-linked-heterocyclic piperidine derivatives with high affinity and selectivity for human dopamine D4 receptors. [Link]

-

EPO. PIPERIDINE DERIVATIVE, PIPERAZINE DERIVATIVE AND AGENT FOR TREATMENT OF DISEASE INVOLVING CENTRAL NERVOUS SYSTEM DISORDERS. [Link]

-

Bentham Science Publisher. Three-Dimensional Pharmacophore Mapping of a Series of Isoxazolylpiperazine Inhibitors Selectively Acting on the Dopamine D4 Receptor. [Link]

-

Semantic Scholar. A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

-

Asian Journal of Chemistry. [Link]

-

PubChemLite. 4-(benzyloxy)piperidine (C12H17NO). [Link]

-

MDPI. Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. [Link]

-

PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. [Link]

-

Preprints.org. Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. [Link]

-

MDPI. Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. [Link]

-

PubChem. Benzyl 4-oxopiperidine-1-carboxylate. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

- 6. Boc Deprotection - HCl [commonorganicchemistry.com]

- 7. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]

- 8. 4-Benzylpiperidine(31252-42-3) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

4-(Benzyloxy)piperidine hydrochloride molecular weight

An In-Depth Technical Guide to 4-(Benzyloxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone privileged structure, integral to the architecture of numerous therapeutic agents. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable scaffold in drug design. This guide focuses on a particularly versatile derivative, 4-(Benzyloxy)piperidine hydrochloride (CAS No: 81151-68-0). This compound serves as a crucial intermediate, providing a robust platform for the synthesis of complex molecules targeting a range of biological pathways.

The strategic placement of the benzyloxy group at the 4-position offers a unique combination of steric and electronic properties. The benzyl ether linkage is relatively stable under a variety of reaction conditions, yet it can be cleaved under specific hydrogenolysis conditions, offering a latent hydroxyl group for further functionalization. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a preferred reagent in multi-step synthetic campaigns.

This document provides an in-depth exploration of 4-(Benzyloxy)piperidine hydrochloride, from its fundamental physicochemical properties to its synthesis, analytical characterization, and critical role as a building block in the development of novel therapeutics, particularly in the realm of neuroscience.

Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis and process development. The key properties of 4-(Benzyloxy)piperidine hydrochloride are summarized in the table below. The hydrochloride salt form confers moderate aqueous solubility and crystallinity, simplifying its handling and purification compared to the free base, which typically presents as an oil.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₈ClNO | [1] |

| Molecular Weight | 227.73 g/mol | [1] |

| CAS Number | 81151-68-0 | [1] |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | Not consistently reported | |

| Solubility | Soluble in water, methanol, DMSO | Inferred |

| Storage Conditions | Store at -20°C, protect from light | [1][2] |

Note: While a specific melting point is not consistently reported across suppliers, crystalline hydrochloride salts of piperidines typically exhibit sharp melting points.

Synthesis and Purification

The synthesis of 4-(Benzyloxy)piperidine hydrochloride is a well-established process that can be approached from several starting materials. A common and efficient strategy involves a two-step sequence starting from a commercially available, nitrogen-protected 4-hydroxypiperidine derivative. This approach provides excellent control over the reaction and typically results in high yields.

The core of the synthesis is the formation of the benzyl ether via a Williamson ether synthesis , a robust and widely used Sₙ2 reaction.[3][4][5] This is followed by the removal of the nitrogen-protecting group and subsequent salt formation.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of benzyloxy piperidine derivatives.[6]

Step 1: Synthesis of tert-butyl 4-(benzyloxy)piperidine-1-carboxylate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.

-

Causality Insight: The use of a strong, non-nucleophilic base like NaH is critical to deprotonate the hydroxyl group, forming a potent alkoxide nucleophile. Conducting the reaction at 0 °C controls the exothermicity of the deprotonation step.

-

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to afford pure tert-butyl 4-(benzyloxy)piperidine-1-carboxylate.

Step 2: Synthesis of 4-(Benzyloxy)piperidine hydrochloride

-

Dissolve the purified product from Step 1 in a minimal amount of an appropriate solvent, such as dichloromethane (DCM) or ethyl acetate.

-

To this solution, add an excess of a solution of hydrochloric acid in an organic solvent (e.g., 4 M HCl in 1,4-dioxane, 3-5 equivalents) at room temperature.

-

Causality Insight: The tert-butyloxycarbonyl (Boc) protecting group is labile under acidic conditions. The use of anhydrous HCl in an organic solvent ensures the cleavage of the Boc group and the simultaneous in-situ formation of the hydrochloride salt, which often precipitates from the reaction mixture, facilitating its isolation.

-

-

Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum to yield 4-(Benzyloxy)piperidine hydrochloride.

Applications in Drug Development

4-(Benzyloxy)piperidine hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a high-value building block. Its structure is a key pharmacophore in compounds designed to interact with central nervous system (CNS) targets.

Scaffold for Dopamine D₄ Receptor Antagonists

Recent research has highlighted the potential of the 4-benzyloxypiperidine scaffold in the development of selective antagonists for the dopamine D₄ receptor (D₄R).[6] The D₄R is implicated in the pathophysiology of conditions like Parkinson's disease and schizophrenia. The benzyloxy group can engage in crucial π-π stacking interactions within the receptor's binding pocket, while the piperidine nitrogen acts as a key hydrogen bond acceptor.

Researchers have utilized 4-(benzyloxy)piperidine as a core structure, elaborating on the piperidine nitrogen with various substituted benzyl groups to optimize potency and selectivity against other dopamine receptor subtypes.[6] This work demonstrates the compound's utility as a starting point for generating libraries of related analogs for structure-activity relationship (SAR) studies.

Intermediate for Analgesics and Antipsychotics

The piperidine moiety is prevalent in a wide array of analgesics (e.g., fentanyl derivatives) and antipsychotic medications (e.g., haloperidol). While not always a direct precursor, 4-(benzyloxy)piperidine hydrochloride represents a strategic intermediate. The benzyloxy group can act as a masked hydroxyl, allowing for its introduction later in a synthetic sequence after other sensitive transformations have been performed. This synthetic strategy is crucial for building molecular complexity.[7]

Analytical Characterization

Confirming the identity and purity of 4-(Benzyloxy)piperidine hydrochloride is essential for its use in regulated research and development environments. Standard analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. While a publicly available spectrum is not readily accessible, the expected signals can be reliably predicted based on the molecular structure and data from analogous compounds.

-

¹H NMR (Expected Signals, in CDCl₃ or DMSO-d₆):

-

~7.3-7.4 ppm (multiplet, 5H): Aromatic protons of the benzyl group.

-

~4.5 ppm (singlet, 2H): Methylene protons of the benzyl group (-O-CH₂-Ph).

-

~3.5-3.7 ppm (multiplet, 1H): Proton at the 4-position of the piperidine ring (-CH-O-).

-

~3.0-3.3 ppm (multiplet, 2H): Axial protons at the 2- and 6-positions of the piperidine ring.

-

~2.7-2.9 ppm (multiplet, 2H): Equatorial protons at the 2- and 6-positions of the piperidine ring.

-

~1.8-2.1 ppm (multiplet, 2H): Axial protons at the 3- and 5-positions.

-

~1.5-1.7 ppm (multiplet, 2H): Equatorial protons at the 3- and 5-positions.

-

Broad singlet (variable, 1H): N-H proton of the piperidinium ion.

-

-

¹³C NMR (Expected Signals):

-

~138 ppm: Quaternary aromatic carbon of the benzyl group.

-

~127-129 ppm: Aromatic CH carbons of the benzyl group.

-

~75 ppm: Carbon at the 4-position of the piperidine ring (-CH-O-).

-

~70 ppm: Methylene carbon of the benzyl group (-O-CH₂-Ph).

-

~45 ppm: Carbons at the 2- and 6-positions of the piperidine ring.

-

~30 ppm: Carbons at the 3- and 5-positions of the piperidine ring.

-

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion for the free base.

-

Expected [M+H]⁺: m/z = 192.1383 (for C₁₂H₁₇NO)

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-(Benzyloxy)piperidine hydrochloride.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, temperatures of -20°C are recommended to ensure stability.[1]

-

First Aid:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.

-

Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. In all cases of exposure, seek medical attention. Always consult the material safety data sheet (MSDS) provided by the supplier before use.

-

References

-

PrepChem. Synthesis of 4-benzyl-4-hydroxy-piperidine. [Link]

-

Wikipedia. 4-Benzylpiperidine. [Link]

-

Hopkins, C. R., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. PMC - PubMed Central. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. [Link]

Sources

- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 3. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 4. usbio.net [usbio.net]

- 5. 4-(Benzyloxy)piperidine | 76716-51-3 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. chemimpex.com [chemimpex.com]

A Technical Guide to the Structural Elucidation of 4-(Benzyloxy)piperidine Hydrochloride

This guide provides an in-depth, technically-driven approach to the complete structural elucidation of 4-(Benzyloxy)piperidine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, emphasizing an integrated, multi-technique strategy that ensures data integrity and builds a self-validating structural proof, consistent with the highest scientific and regulatory standards.

Introduction: The Imperative for Unambiguous Characterization

4-(Benzyloxy)piperidine hydrochloride is a heterocyclic building block frequently utilized in the synthesis of more complex bioactive molecules, particularly in the fields of neuropharmacology and medicinal chemistry.[1] Its piperidine core and benzyloxy moiety are common pharmacophores, making it a valuable intermediate.[1] As with any chemical entity intended for use in pharmaceutical development, its identity, purity, and structure must be unequivocally established. Ambiguity is not permissible. This guide outlines a holistic and logical workflow for the structural confirmation of this molecule, grounded in the principles of orthogonal analytical techniques. The approach described herein aligns with the expectations for characterization of new chemical entities as detailed in international guidelines such as those from the International Council for Harmonisation (ICH).[2][3][4]

Foundational Physicochemical Properties

Before embarking on advanced spectroscopic analysis, a summary of the fundamental physicochemical properties is essential for sample handling, method development, and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈ClNO | [5][6] |

| Molecular Weight | 227.73 g/mol | [5] |

| Appearance | White to off-white solid | Typical vendor data |

| Solubility | Soluble in water, methanol | Inferred from structure |

| Storage Conditions | 0-8°C, protect from light | [1] |

The Elucidation Strategy: An Integrated, Self-Validating Workflow

The logical flow of this process is not arbitrary. It begins with techniques that provide broad, foundational information (like mass and functional groups) and progresses to highly detailed methods that map the precise connectivity and spatial arrangement of every atom in the molecule.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Boundaries

Expertise & Causality: Mass spectrometry (MS) is the first-line technique. Its primary role is to determine the accurate molecular weight of the compound, which directly leads to the confirmation of its molecular formula. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method due to its soft ionization nature, which typically keeps the molecule intact. We expect to observe the protonated molecule [M+H]⁺ corresponding to the free base, 4-(Benzyloxy)piperidine.

Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a ~1 mg/mL solution of 4-(Benzyloxy)piperidine hydrochloride in methanol. Further dilute to ~10 µg/mL with 50:50 methanol:water containing 0.1% formic acid. The acid ensures the piperidine nitrogen is protonated, enhancing ionization efficiency.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in positive ion ESI mode.

-

Acquisition Parameters:

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Data Acquisition: Profile mode for accurate mass measurement.

-

-

Data Analysis: Identify the monoisotopic mass of the most abundant ion. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for the free base C₁₂H₁₇NO.

Expected Data & Interpretation: The free base, 4-(Benzyloxy)piperidine, has a molecular formula of C₁₂H₁₇NO. The expected observation is the [M+H]⁺ ion.

| Parameter | Theoretical Value | Expected Observation |

| Formula (Free Base) | C₁₂H₁₇NO | - |

| Monoisotopic Mass | 191.1310 u | - |

| [M+H]⁺ Ion Formula | C₁₂H₁₈NO⁺ | C₁₂H₁₈NO⁺ |

| [M+H]⁺ Accurate Mass | 192.1383 u | ~192.1383 ± 5 ppm |

The detection of an ion with an accurate mass matching 192.1383 within a narrow tolerance (e.g., < 5 ppm) provides high confidence in the elemental composition of the parent molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: FTIR spectroscopy provides a rapid and non-destructive confirmation of the key functional groups present. For this molecule, we are looking for characteristic vibrations of the aromatic ring, the C-O-C ether linkage, the aliphatic C-H bonds of the piperidine ring, and, crucially, the N-H stretch of the protonated amine (ammonium salt).

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using the empty ATR crystal.

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety |

| ~3030-3100 | C-H stretch (sp²) | Aromatic Ring |

| ~2850-2950 | C-H stretch (sp³) | Piperidine & Methylene Bridge |

| ~2400-2700 | N⁺-H stretch | Piperidinium Hydrochloride |

| ~1600, ~1495 | C=C stretch | Aromatic Ring |

| ~1100 | C-O-C stretch | Benzylic Ether |

| ~700-750 | C-H out-of-plane bend | Monosubstituted Benzene |

The broad and distinct absorption in the 2400-2700 cm⁻¹ region is a hallmark of an amine salt and provides strong evidence for the hydrochloride form of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[7] A suite of 1D and 2D NMR experiments allows for the unambiguous assignment of every proton and carbon atom and reveals their connectivity through chemical bonds. For piperidine derivatives, NMR is also crucial for confirming the ring conformation.[8][9]

Protocol: Comprehensive NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the exchangeable N-H protons, while D₂O will exchange them for deuterium, causing them to disappear from the ¹H spectrum, which is a useful diagnostic tool.

-

Experiments to be Performed:

-

¹H NMR

-

¹³C NMR (with DEPT-135 for CH/CH₂/CH₃ differentiation)

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (Heteronuclear Single Quantum Coherence)

-

2D HMBC (Heteronuclear Multiple Bond Correlation)

-

¹H and ¹³C NMR: The Atomic Census

The 1D spectra provide the number and electronic environment of all proton and carbon atoms.

Expected ¹H NMR Signals (in DMSO-d₆, ~400 MHz):

| Signal | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

| H-a | ~9.0-9.5 | broad s | 2H | N⁺H ₂ |

| H-b | ~7.3-7.4 | m | 5H | Phenyl Ring |

| H-c | ~4.5 | s | 2H | -O-CH₂ -Ph |

| H-d | ~3.7-3.8 | m | 1H | Piperidine C4-H |

| H-e | ~3.1-3.3 | m | 2H | Piperidine C2/C6-H (axial/eq) |

| H-f | ~2.8-3.0 | m | 2H | Piperidine C2/C6-H (axial/eq) |

| H-g | ~1.9-2.1 | m | 2H | Piperidine C3/C5-H (axial/eq) |

| H-h | ~1.6-1.8 | m | 2H | Piperidine C3/C5-H (axial/eq) |

Expected ¹³C NMR Signals (in DMSO-d₆, ~100 MHz):

| Signal | Approx. δ (ppm) | DEPT-135 | Assignment |

| C-1 | ~138 | Negative (Quat) | Phenyl C-ipso |

| C-2 | ~128.5 | Positive (CH) | Phenyl C-ortho/meta |

| C-3 | ~127.8 | Positive (CH) | Phenyl C-para |

| C-4 | ~74 | Positive (CH) | Piperidine C 4-O |

| C-5 | ~69 | Negative (CH₂) | -O-C H₂-Ph |

| C-6 | ~42 | Negative (CH₂) | Piperidine C 2/C 6 |

| C-7 | ~29 | Negative (CH₂) | Piperidine C 3/C 5 |

2D NMR: Assembling the Puzzle

While 1D NMR suggests the pieces, 2D NMR provides the instructions for how they connect.

-

COSY: Confirms proton-proton couplings within the same spin system. We expect to see correlations between H-e/f and H-g/h, and between H-g/h and H-d, confirming the piperidine ring structure.

-

HSQC: Correlates each proton directly to its attached carbon. This is the primary tool for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For example, it will link the signal at ~3.7 ppm (H-d) to the carbon at ~74 ppm (C-4).

-

HMBC: This is the key experiment for mapping the entire molecular framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the ether linkage.

Trustworthiness through HMBC: The most critical correlation is between the benzylic protons (H-c, ~4.5 ppm) and the piperidine C4 carbon (C-4, ~74 ppm), and vice-versa. This ³J-coupling across the ether oxygen is the definitive proof that the benzyloxy group is attached at the 4-position of the piperidine ring. Without this data point, other isomers could not be ruled out by NMR alone.

Single Crystal X-Ray Crystallography: The Gold Standard

Expertise & Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[9][10] It provides a three-dimensional model of the molecule as it exists in the solid state, revealing exact bond lengths, bond angles, and stereochemistry.[11][12]

Protocol: X-Ray Diffraction

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., methanol/diethyl ether).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution and Refinement: Process the diffraction data and solve the structure using standard crystallographic software. The resulting electron density map will reveal the positions of all non-hydrogen atoms.

Expected Outcome: The solved crystal structure would visually confirm the connectivity established by NMR. It would show a piperidine ring, likely in a chair conformation, with the benzyloxy group attached equatorially at the 4-position.[13] It would also show a chloride ion associated with the protonated piperidine nitrogen, confirming the hydrochloride salt form.

Conclusion: A Triad of Unambiguous Proof

The structural elucidation of 4-(Benzyloxy)piperidine hydrochloride is achieved through a systematic and multi-faceted analytical strategy.

-

Mass Spectrometry establishes the correct elemental composition.

-

FTIR Spectroscopy confirms the presence of all key functional groups, including the critical ammonium salt.

-

A comprehensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, proving the C-O-C linkage between the 4-position of the piperidine ring and the benzyl group.

This triad of techniques provides a self-validating and trustworthy data package that unequivocally confirms the structure of the target molecule, meeting the rigorous standards required for drug development and scientific research. The potential addition of X-ray crystallography serves as the final, definitive confirmation.

References

-

4-(Benzyloxy)piperidine hydrochloride hydrate | C12H20ClNO2 | CID 74892111 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. (n.d.). Retrieved January 9, 2026, from [Link]

-

New ICH Q11 Guideline published - ECA Academy. (2011, June 21). Retrieved January 9, 2026, from [Link]

-

4-(Benzyloxy)piperidine hydrochloride | C12H18ClNO | CID 12807000 - PubChem. (n.d.). Retrieved January 9, 2026, from [Link]

-

Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. (n.d.). Retrieved January 9, 2026, from [Link]

-

Analysis of heterocyclic aromatic amines - PubMed. (n.d.). Retrieved January 9, 2026, from [Link]

-

2D NMR spectroscopy for structural elucidation of complex small molecules - YouTube. (2020, December 4). Retrieved January 9, 2026, from [Link]

-

Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin-4-one Derivatives. (n.d.). Retrieved January 9, 2026, from [Link]

-

ICH guideline Q11 on development and manufacture of drug substances (chemical entities and biotechnological/biological entities). (n.d.). Retrieved January 9, 2026, from [Link]

-

Guidance for Industry Q3A Impurities in New Drug Substances - FDA. (n.d.). Retrieved January 9, 2026, from [Link]

-

Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack - RSC Publishing. (n.d.). Retrieved January 9, 2026, from [Link]

-

X-RAY CRYSTAL STRUCTURE, MOLECULAR STRUCTURE, SPECTRAL AND ANTIMICROBIAL ACTIVITY OF t-(3)-BENZYL-r-(2),c-(6)-DIPHENYL PIPERIDIN-4-ONE-OXIME - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide - PMC. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. New ICH Q11 Guideline published - ECA Academy [gmp-compliance.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. fda.gov [fda.gov]

- 5. 81151-68-0 | 4-Benzyloxy-piperidine HCl - Moldb [moldb.com]

- 6. 4-(Benzyloxy)piperidine hydrochloride | C12H18ClNO | CID 12807000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Kinetic and X-ray crystallographic studies of the steric course of N-benzylation of piperidines: quaternization by preferential equatorial attack - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Crystal structure of 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]

A-In-depth Technical Guide on the Spectroscopic-Analysis-of-4-(Benzyloxy)piperidine-hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(benzyloxy)piperidine hydrochloride, a key intermediate in the synthesis of various bioactive molecules and therapeutic agents.[1] As a Senior Application Scientist, the objective is to present a detailed interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and practical insights. This document is structured to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, analytical chemistry, and drug development, offering not only data but also the rationale behind the experimental choices and data interpretation.

Introduction: The Significance of 4-(Benzyloxy)piperidine Hydrochloride

4-(Benzyloxy)piperidine and its hydrochloride salt are versatile building blocks in medicinal chemistry. The piperidine moiety is a common scaffold in a multitude of pharmaceuticals due to its ability to impart favorable pharmacokinetic properties. The benzyloxy group offers a handle for further chemical modification and can influence the molecule's interaction with biological targets. Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of downstream products. Spectroscopic techniques are the cornerstone of this characterization, providing an unambiguous fingerprint of the molecular structure.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of 4-(Benzyloxy)piperidine hydrochloride.

The key structural features to be identified by spectroscopy are:

-

Piperidine Ring: A six-membered saturated heterocycle.

-

Benzyloxy Group: Comprising a benzyl moiety attached to an ether oxygen.

-

Hydrochloric Acid Salt: The piperidine nitrogen is protonated, forming an ammonium salt with a chloride counter-ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. For 4-(benzyloxy)piperidine hydrochloride, both ¹H and ¹³C NMR are essential for a complete assignment.

Experimental Protocol: NMR Sample Preparation and Acquisition

Rationale: The choice of solvent is critical for NMR analysis. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For hydrochloride salts, a polar solvent that can dissolve the salt is necessary. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high polarity and ability to solubilize a wide range of organic salts.[2]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-(benzyloxy)piperidine hydrochloride.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure complete dissolution and a homogeneous solution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.

¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 (broad s) | broad singlet | 2H | N⁺H₂ |

| 7.25-7.40 | multiplet | 5H | Ar-H |

| 4.55 | singlet | 2H | O-CH₂-Ar |

| 3.80-3.90 | multiplet | 1H | CH-O |

| 3.10-3.25 | multiplet | 2H | Piperidine H (axial, adjacent to N) |

| 2.90-3.05 | multiplet | 2H | Piperidine H (equatorial, adjacent to N) |

| 1.95-2.10 | multiplet | 2H | Piperidine H (axial, β to N) |

| 1.65-1.80 | multiplet | 2H | Piperidine H (equatorial, β to N) |

Interpretation and Insights:

-

The broad singlet at ~9.5 ppm is characteristic of the two acidic protons on the protonated piperidine nitrogen. The broadness is due to quadrupolar broadening and chemical exchange.

-

The multiplet between 7.25 and 7.40 ppm, integrating to 5 protons, is indicative of the monosubstituted benzene ring of the benzyl group.

-

The sharp singlet at 4.55 ppm corresponds to the two benzylic protons (O-CH₂-Ar). Its singlet nature indicates free rotation and no adjacent protons to couple with.

-

The piperidine ring protons appear as a series of multiplets. The proton at the 4-position (CH-O) is shifted downfield due to the deshielding effect of the adjacent oxygen atom. The protons on the carbons adjacent to the nitrogen are also downfield due to the electron-withdrawing effect of the positively charged nitrogen.

¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 138.5 | Ar-C (quaternary) |

| 128.4 | Ar-CH |

| 127.7 | Ar-CH |

| 127.6 | Ar-CH |

| 74.5 | CH-O |

| 69.5 | O-CH₂-Ar |

| 42.0 | Piperidine C (adjacent to N) |

| 28.5 | Piperidine C (β to N) |

Interpretation and Insights:

-

The aromatic carbons of the benzyl group appear in the typical region of 127-139 ppm. The quaternary carbon is the least intense signal.

-

The carbon attached to the ether oxygen (CH-O) is found around 74.5 ppm, while the benzylic carbon (O-CH₂-Ar) is at approximately 69.5 ppm.

-

The piperidine carbons adjacent to the nitrogen are observed around 42.0 ppm, and the carbons beta to the nitrogen are at approximately 28.5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation

Rationale: For solid samples, the Attenuated Total Reflectance (ATR) technique is often preferred as it requires minimal sample preparation.[3] Alternatively, the KBr pellet method can be used.[4][5]

Step-by-Step Methodology (ATR):

-

Instrument Background: Ensure the ATR crystal is clean and run a background spectrum.

-

Sample Application: Place a small amount of the solid 4-(benzyloxy)piperidine hydrochloride onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030-3100 | Medium | C-H stretch (aromatic) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| 2400-2700 | Broad | N⁺-H stretch |

| 1600, 1495 | Medium | C=C stretch (aromatic) |

| 1100 | Strong | C-O stretch (ether) |

| 700-750 | Strong | C-H bend (aromatic, monosubstituted) |

Interpretation and Insights:

-

The broad absorption in the 2400-2700 cm⁻¹ region is a key indicator of the ammonium (N⁺-H) stretch, confirming the hydrochloride salt form.

-

The strong band around 1100 cm⁻¹ is characteristic of the C-O stretching vibration of the ether linkage.

-

The peaks in the 1495-1600 cm⁻¹ region and the strong C-H bending bands between 700-750 cm⁻¹ are diagnostic for the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Experimental Protocol: MS Sample Preparation and Analysis

Rationale: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like hydrochloride salts, as it typically produces the protonated molecular ion with minimal fragmentation.[6][7][8][9]

Step-by-Step Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Mass Spectrometric Data

| m/z | Interpretation |

| 192.1383 | [M+H]⁺ (Calculated for C₁₂H₁₈NO⁺: 192.1383) |

| 91.0542 | [C₇H₇]⁺ (Tropylium ion) |

Interpretation and Insights:

-

The base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 192.1383, corresponding to the free base form of the molecule.

-

A significant fragment ion is often observed at m/z 91.0542, which corresponds to the stable tropylium ion formed by the cleavage of the benzylic C-O bond.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. scispace.com [scispace.com]

- 4. eng.uc.edu [eng.uc.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. Surface Activity of Amines Provides Evidence for Combined ESI Mechanism of Charge Reduction for Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-(Benzyloxy)piperidine Hydrochloride: Strategies, Mechanistic Insights, and Practical Protocols

Abstract

4-(Benzyloxy)piperidine hydrochloride is a pivotal building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of a diverse range of pharmaceutical agents. Its structural motif is prevalent in molecules targeting central nervous system disorders, pain management, and other therapeutic areas. This in-depth technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the primary synthetic strategies for obtaining this valuable compound. We will delve into the mechanistic rationale behind common synthetic routes, offer detailed, field-proven experimental protocols, and present comparative data to inform strategic decisions in the laboratory. The guide is structured to provide not just a set of instructions, but a deeper understanding of the chemical principles at play, ensuring both successful synthesis and the ability to troubleshoot potential challenges.

Strategic Overview of Synthetic Pathways

The synthesis of 4-(Benzyloxy)piperidine hydrochloride can be approached from several starting materials. The most prevalent and industrially scalable strategies typically begin with readily available piperidine derivatives. The core transformations involve the formation of the benzyl ether linkage and the manipulation of the piperidine nitrogen, which often requires a protection/deprotection sequence.

The most common and strategically sound approach, which will be the focus of this guide, initiates with 4-hydroxypiperidine. This pathway offers a high degree of control and is amenable to large-scale production.

Logical Workflow: Preferred Synthetic Route

The following diagram illustrates the most common multi-step synthesis starting from 4-hydroxypiperidine. This pathway is favored for its high yields and well-controlled, sequential transformations.

Caption: Preferred synthetic pathway for 4-(Benzyloxy)piperidine HCl.

In-Depth Analysis of the Primary Synthetic Route

This section provides a detailed examination of each stage of the synthesis, starting from 4-hydroxypiperidine. We will explore the rationale behind the choice of reagents and conditions, providing a foundation for practical application and optimization.

Step 1: Protection of the Piperidine Nitrogen

The secondary amine of 4-hydroxypiperidine is a nucleophilic and basic center that can interfere with the subsequent O-benzylation step. It can compete with the hydroxyl group in reacting with the benzylating agent and can also act as a base, complicating the reaction. Therefore, the first critical step is to "protect" this nitrogen atom with a temporary blocking group. The two most common protecting groups for this purpose are the tert-Butoxycarbonyl (Boc) and the Carboxybenzyl (Cbz) groups.[1]

Causality Behind Experimental Choices: Boc vs. Cbz Protection

The choice between Boc and Cbz is a critical strategic decision dictated by the overall synthetic plan and the stability of other functional groups in the molecule.[1][2]

| Protecting Group | Introduction Reagent | Deprotection Condition | Advantages | Disadvantages |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl in Dioxane)[3] | Stable to base and hydrogenolysis; Deprotection is clean. | Sensitive to strong acids. |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to acidic and many basic conditions. | Not suitable for molecules with other reducible groups (e.g., alkenes, alkynes). |

For the synthesis of 4-(benzyloxy)piperidine, the Boc group is generally preferred . The final deprotection step can be conveniently achieved using hydrochloric acid, which simultaneously liberates the amine and forms the desired hydrochloride salt in a single, efficient step.[4]

Experimental Protocol: N-Boc Protection of 4-Hydroxypiperidine

This protocol is adapted from established industrial methods for achieving high yields of N-Boc-4-hydroxypiperidine.[5]

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

To a reaction vessel, add 4-hydroxypiperidine (1.0 mol).

-

Add water and cool the mixture to 20-30°C.

-

Slowly add a 20% aqueous solution of sodium hydroxide (2.0 mol) while maintaining the temperature between 20-30°C. Stir for 20 minutes after the addition is complete.

-

Slowly add di-tert-butyl dicarbonate (1.1 mol) to the reaction mixture.

-

Continue stirring at 20-30°C for approximately 12 hours. Monitor the reaction for the complete consumption of the starting material by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and filter the resulting precipitate. The crude product can be recrystallized from ethanol to yield pure N-Boc-4-hydroxypiperidine as a white solid.

Step 2: O-Benzylation via Williamson Ether Synthesis

With the nitrogen protected, the hydroxyl group at the C4 position is now free to react. The formation of the benzyl ether is most commonly achieved through the Williamson ether synthesis. This reaction is a classic SN2 (bimolecular nucleophilic substitution) process.[6]

Mechanism and Rationale:

-

Deprotonation: A strong base is required to deprotonate the relatively non-acidic hydroxyl group of the alcohol, forming a potent alkoxide nucleophile. Sodium hydride (NaH) is frequently used for this purpose as it provides an irreversible deprotonation.

-

Nucleophilic Attack: The newly formed alkoxide attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or benzyl chloride).

-

Displacement: The halide is displaced as a leaving group, forming the C-O ether bond.

Diagram: Williamson Ether Synthesis Mechanism

Caption: The two-step mechanism of the Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction to completion. Weaker bases like potassium carbonate (K₂CO₃) can also be used, often in conjunction with a phase-transfer catalyst to improve efficiency.[7][8]

-

Choice of Alkyl Halide: A primary alkyl halide, such as benzyl bromide, is essential. This is because the alkoxide is a strong base as well as a strong nucleophile. If a secondary or tertiary alkyl halide were used, the competing E2 elimination reaction would become significant, leading to the formation of alkene byproducts instead of the desired ether.[9]

-

Solvent: A polar aprotic solvent like Dimethylformamide (DMF) or Tetrahydrofuran (THF) is typically used. These solvents are capable of solvating the cation (Na⁺) but do not solvate the alkoxide nucleophile extensively, leaving it highly reactive for the SN2 attack.[7]

Experimental Protocol: O-Benzylation of N-Boc-4-hydroxypiperidine

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous THF in a flame-dried flask.

-

Cool the suspension to 0°C in an ice bath.

-

Add a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Re-cool the mixture to 0°C and add benzyl bromide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

-

Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude N-Boc-4-(benzyloxy)piperidine. The product can be purified by silica gel chromatography if necessary.

Step 3 & 4: N-Boc Deprotection and Hydrochloride Salt Formation

The final steps involve removing the Boc protecting group and converting the resulting free amine into its hydrochloride salt. This is a highly efficient transformation that is often performed as a single operation.[10]

Treating N-Boc-4-(benzyloxy)piperidine with a strong acid, such as a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in 1,4-dioxane), accomplishes both tasks. The acid cleaves the Boc group, releasing tert-butanol and carbon dioxide, and the free piperidine nitrogen is immediately protonated by the excess HCl to form the stable, often crystalline, hydrochloride salt.[4]

Causality Behind Experimental Choices:

-

Reagent: Using a solution of HCl gas in an anhydrous organic solvent like dioxane or ether is crucial. This prevents the introduction of water, which could lead to lower yields due to the solubility of the hydrochloride salt in aqueous media.[11] The hydrochloride salt of the deprotected piperidine often precipitates directly from the reaction mixture, which simplifies isolation.[3]

-